![molecular formula C17H6F12O3 B6357717 Bis[3,5-di(trifluoromethyl)phenyl] carbonate CAS No. 2301855-65-0](/img/structure/B6357717.png)
Bis[3,5-di(trifluoromethyl)phenyl] carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[3,5-di(trifluoromethyl)phenyl] carbonate is a chemical compound characterized by the presence of two 3,5-di(trifluoromethyl)phenyl groups attached to a carbonate moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3,5-di(trifluoromethyl)phenyl] carbonate typically involves the reaction of 3,5-di(trifluoromethyl)phenol with phosgene or a phosgene substitute under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
2C8H4F6OH+COCl2→C8H4F6OCO2C8H4F6+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
Bis[3,5-di(trifluoromethyl)phenyl] carbonate undergoes various chemical reactions, including:
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines and alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 3,5-di(trifluoromethyl)phenol and carbon dioxide.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts may be employed to facilitate hydrolysis or substitution reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as carbamates, carbonates, and thiocarbonates can be formed.
Hydrolysis Products: The primary products of hydrolysis are 3,5-di(trifluoromethyl)phenol and carbon dioxide.
科学研究应用
Bis[3,5-di(trifluoromethyl)phenyl] carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of Bis[3,5-di(trifluoromethyl)phenyl] carbonate involves its reactivity with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in biological systems, the compound may interact with amino groups on proteins or other biomolecules, resulting in the formation of stable carbamate linkages.
相似化合物的比较
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of a carbonate group.
3,5-Bis(trifluoromethyl)phenyl chloroformate: Contains a chloroformate group and is used in similar substitution reactions.
3,5-Bis(trifluoromethyl)phenyl carbamate: Formed by the reaction of Bis[3,5-di(trifluoromethyl)phenyl] carbonate with amines.
Uniqueness
This compound is unique due to its high reactivity and the presence of two trifluoromethyl groups, which impart significant electron-withdrawing effects. This makes the compound highly versatile in various chemical reactions and applications.
属性
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl] carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H6F12O3/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)31-13(30)32-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSGVRUDOVGSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)OC(=O)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H6F12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


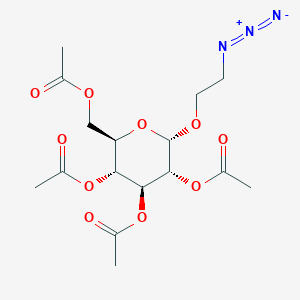
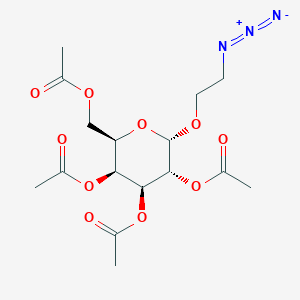
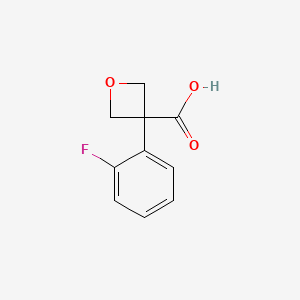
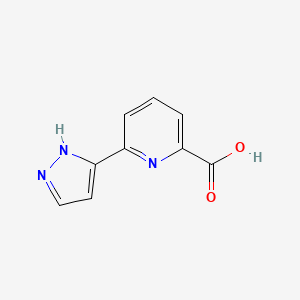
![(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6357692.png)
![Tert-butyl3-bromospiro[5h-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)
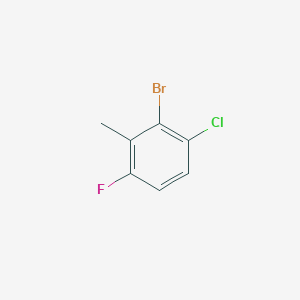
![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid](/img/structure/B6357710.png)

![tert-butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B6357737.png)
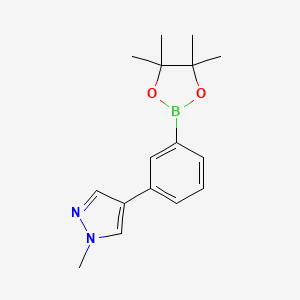
![5-[(tert-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6357748.png)
